4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide
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Overview
Description
4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a dimethoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(3,4-dimethoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of phenol or amine derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide : Similar structure but with a hydroxy group instead of dimethoxy groups.
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl] : Similar side chain but with an acetamide moiety instead of benzamide.
Uniqueness
4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide is unique due to the presence of both chloro and dimethoxyphenoxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62539-33-7 |
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Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-8-7-14(11-16(15)22-2)23-10-9-19-17(20)12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
RHLAEDMUZNAPDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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